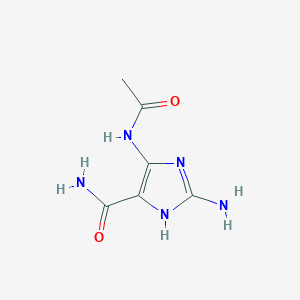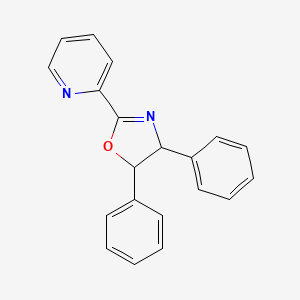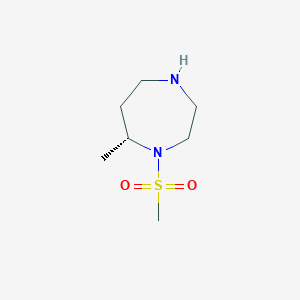
(R)-7-Methyl-1-(methylsulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is a chiral compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-diazepane and methylsulfonyl chloride.
Chiral Resolution: The chiral center at the 7-position is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries to ensure the desired ®-enantiomer is obtained.
Methylation: The methyl group is introduced at the 7-position using a methylating agent such as methyl iodide under basic conditions.
Sulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane would involve optimizing the above synthetic route for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be carried out on a larger scale without compromising yield or purity.
Purification: Implementing efficient purification techniques such as crystallization or chromatography to obtain the pure ®-enantiomer.
Quality Control: Establishing stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the study of metalloproteins and other biologically relevant systems.
Medicine
In medicinal chemistry, ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism by which ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepane: The parent compound without the methyl and methylsulfonyl substituents.
7-Methyl-1,4-diazepane: Lacks the methylsulfonyl group.
1-(Methylsulfonyl)-1,4-diazepane: Lacks the methyl group at the 7-position.
Uniqueness
®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane is unique due to the presence of both the methyl and methylsulfonyl groups, which impart distinct chemical and physical properties. The chiral center at the 7-position adds another layer of complexity, making it valuable for applications requiring enantiomerically pure compounds.
This detailed overview provides a comprehensive understanding of ®-7-Methyl-1-(methylsulfonyl)-1,4-diazepane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H16N2O2S |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
(7R)-7-methyl-1-methylsulfonyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2O2S/c1-7-3-4-8-5-6-9(7)12(2,10)11/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
Clé InChI |
ZQLQBNFDFAKAPG-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CCNCCN1S(=O)(=O)C |
SMILES canonique |
CC1CCNCCN1S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


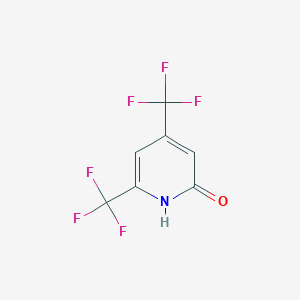
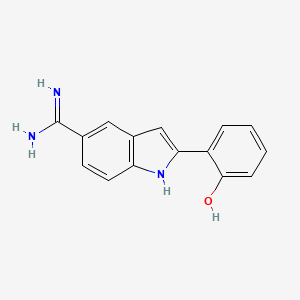
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12818577.png)

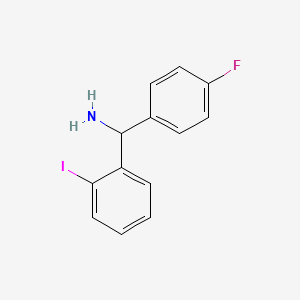
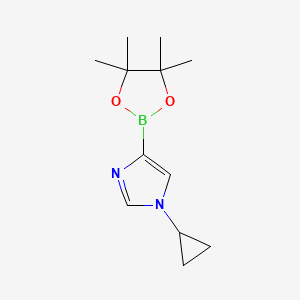
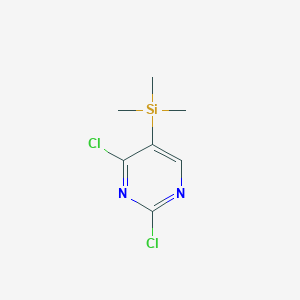
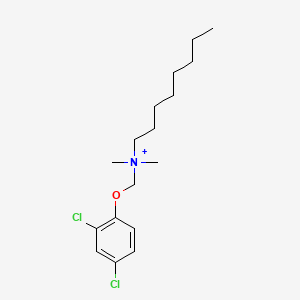
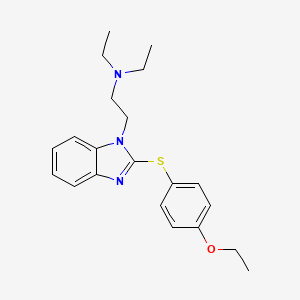
![5,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B12818609.png)
![(7S,13aS)-2,11-Dihydroxy-3,10-dimethoxy-7-methyl-5,6,7,8,13,13a-hexahydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B12818611.png)
